2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester (TFPT-BAPE) is a boronic acid ester that has been widely used in chemical synthesis, pharmaceutical research, and biochemistry applications. TFPT-BAPE is a versatile reagent that can be used to form covalent bonds between molecules, allowing for the synthesis of complex molecules. Additionally, TFPT-BAPE has been used to study the biochemical and physiological effects of various compounds.
Wissenschaftliche Forschungsanwendungen
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has been widely used in scientific research due to its versatility and reactivity. It has been used to form covalent bonds between molecules, allowing for the synthesis of complex molecules. It has also been used to study the biochemical and physiological effects of various compounds. Additionally, this compound has been used in the synthesis of pharmaceuticals, such as anti-cancer drugs, and in the synthesis of new materials.
Wirkmechanismus
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is a boronic acid ester that is capable of forming covalent bonds with other molecules. This allows for the synthesis of complex molecules and the study of their biochemical and physiological effects. This compound can also be used to modify the structure of existing molecules, allowing for the synthesis of new materials.
Biochemical and Physiological Effects
This compound has been used to study the biochemical and physiological effects of various compounds. It has been used to study the effects of various anti-cancer drugs, as well as the effects of various pharmaceuticals. Additionally, this compound has been used to study the effects of various materials on the human body.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester has several advantages for use in lab experiments. It is a versatile reagent that can be used to form covalent bonds between molecules, allowing for the synthesis of complex molecules. Additionally, this compound is relatively stable and can be stored for long periods of time without degradation. However, this compound is also relatively expensive and can be difficult to obtain. Additionally, it is important to note that this compound should be handled with care and should be used in a well-ventilated area.
Zukünftige Richtungen
There are several potential future directions for the use of 2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester. It could be used to study the effects of various pharmaceuticals on the human body, as well as to study the effects of various materials on the human body. Additionally, this compound could be used to study the effects of various environmental pollutants on the human body. Additionally, this compound could be used to study the effects of various synthetic compounds on the human body. Additionally, this compound could be used to study the effects of various dietary supplements on the human body. Finally, this compound could be used to study the effects of various drugs on the human body.
Synthesemethoden
2-(2-Trifluoromethylphenyl)thiazole-4-boronic acid pinacol ester is synthesized using a reaction between trifluoromethylthiazole and boronic acid pinacol ester in the presence of a base. This reaction is typically carried out in a solvent such as dichloromethane or tetrahydrofuran. The reaction is typically carried out at room temperature and can be completed in as little as one hour.
Eigenschaften
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(trifluoromethyl)phenyl]-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BF3NO2S/c1-14(2)15(3,4)23-17(22-14)12-9-24-13(21-12)10-7-5-6-8-11(10)16(18,19)20/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHLWSYCARWRECP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CSC(=N2)C3=CC=CC=C3C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BF3NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.